

Benzyl 2-(aminomethyl)piperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 2-(aminomethyl)piperidine-1-carboxylate*

Cat. No.: *B1349872*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**

Executive Summary: This document provides a comprehensive technical overview of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**, a key bifunctional building block in modern medicinal chemistry. It details the compound's core physicochemical properties, with a primary focus on its molecular weight, and outlines the standard analytical methodologies for its characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates. We will delve into the theoretical and practical aspects of determining its molecular identity, outline a general synthetic pathway, and describe the self-validating analytical workflows required to ensure purity and structural integrity.

Introduction to a Versatile Piperidine Intermediate

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring two critical functional groups: a primary amine and an N-benzyloxycarbonyl (Cbz or Z) protected secondary amine integrated into the piperidine ring. This dual functionality makes it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents and molecular probes. The Cbz group serves as a robust protecting group for the ring nitrogen, which can be readily removed under standard hydrogenolysis conditions, while the primary

aminomethyl group at the 2-position provides a nucleophilic handle for a wide array of chemical transformations.

Its utility is highlighted in its application as a core scaffold for constructing molecules with specific biological activities, such as $\sigma 1$ receptor ligands, and its use as a linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} A precise understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its effective use in multi-step synthetic campaigns.

Core Physicochemical Properties

The foundation of any chemical synthesis or analysis is the unambiguous identification of the materials involved. This section details the fundamental properties of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**.

Molecular Identity and Structure

The compound's identity is defined by its molecular formula and structure. It exists as a racemic mixture or as distinct stereoisomers, namely the (S) and (R) enantiomers.^{[3][4]} Unless specified, the properties discussed refer to the racemic mixture. It is also crucial to distinguish the free base from its common salt form, the hydrochloride salt, as they possess different molecular weights and CAS numbers.^{[5][6]}

Caption: Chemical structure of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry.

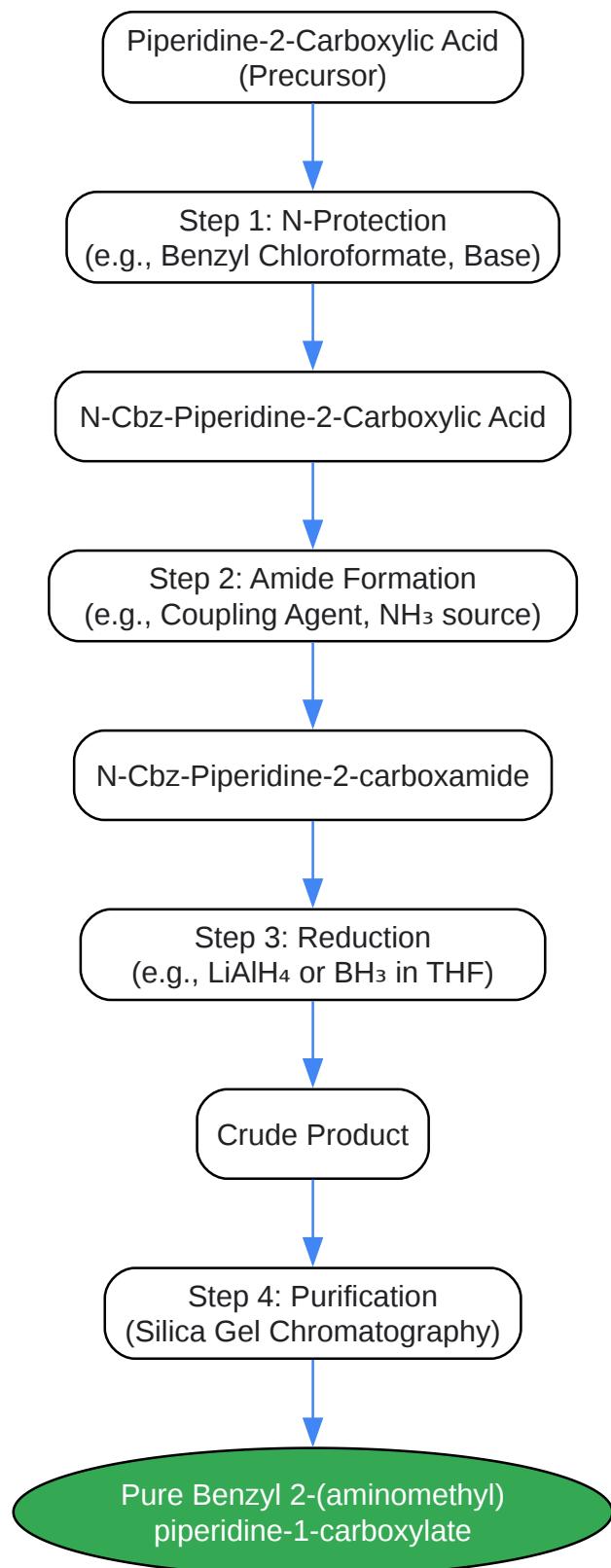
- Average Molecular Weight: Calculated using the weighted average of the natural abundances of the constituent element isotopes. For $C_{14}H_{20}N_2O_2$, this value is 248.32 g/mol.^{[3][4][6][7]} This value is used for weighing out the substance for reactions.
- Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ^{12}C , 1H , ^{14}N , ^{16}O). The monoisotopic mass is 248.1525 Da. This is the value that is most precisely measured by high-resolution mass spectrometry (HRMS).

Summary of Key Properties

The essential data for this compound are summarized in the table below for quick reference.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	C ₁₄ H ₂₁ ClN ₂ O ₂	[3] [4] [6] [7] / [5] [8]
Average Molecular Weight	248.32 g/mol	284.78 g/mol	[3] [4] [6] / [5] [8]
CAS Number	811842-18-9	1159826-44-4	[6] [7] / [5]
Appearance	Varies; often a solid or oil	Solid	
Purity (Typical)	≥97%	≥97%	[9]
Storage Conditions	2-8°C, sealed in dry, dark place	2-8°C, inert atmosphere	[6] / [5]

General Synthesis and Purification Workflow

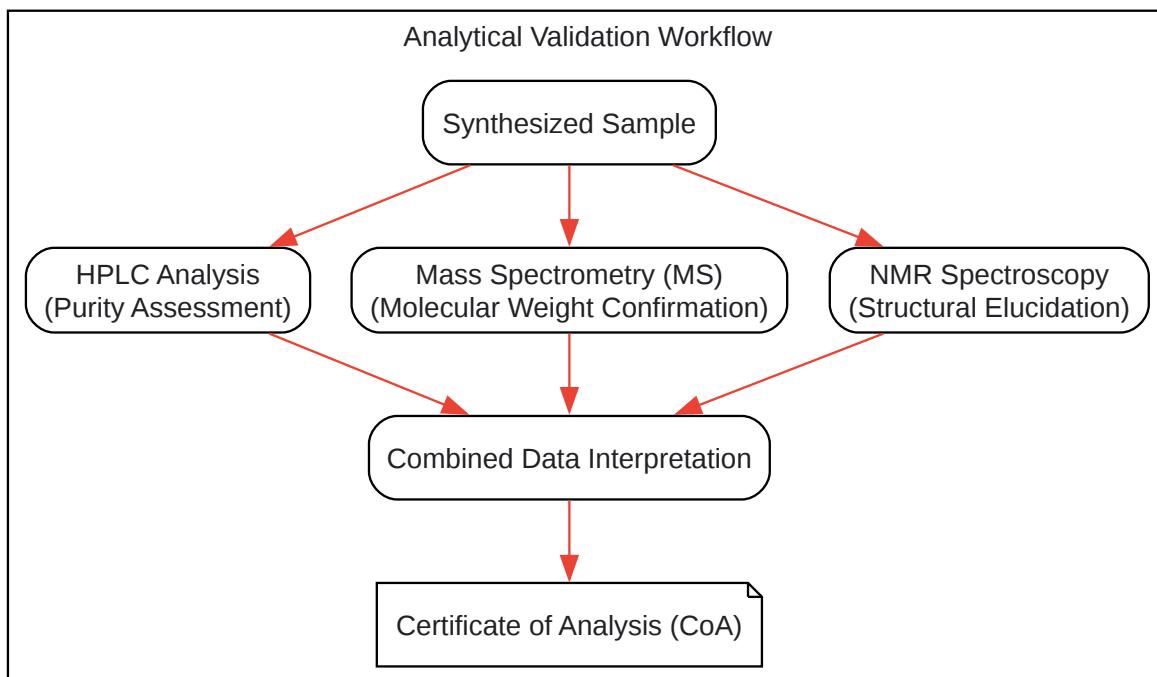

While multiple synthetic routes exist, a common strategy for preparing substituted piperidines involves a multi-step sequence designed to control regiochemistry and stereochemistry. The synthesis of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate** logically proceeds from a suitable piperidine precursor, such as piperidine-2-carboxylic acid or a related derivative.

Causality in Experimental Choices:

- Protection: The piperidine nitrogen is first protected with the Cbz group using benzyl chloroformate. This is a critical step to prevent the secondary amine from interfering with subsequent reactions and to direct reactivity to other positions.
- Amine Formation: The carboxylic acid at the 2-position is converted into the aminomethyl group. A common method is to first form an amide (e.g., with ammonia or a protected amine

equivalent) followed by reduction (e.g., with LiAlH_4 or BH_3). This two-step process is often more controlled than direct reduction of the acid.

- **Purification:** After the reaction sequence, purification is essential. Column chromatography using silica gel is the standard method for removing unreacted starting materials and byproducts. The choice of solvent system (e.g., ethyl acetate/hexanes with triethylamine) is optimized to achieve separation based on polarity.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To confirm the identity, purity, and molecular weight of a synthesized batch, a suite of orthogonal analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive analytical validation of the compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a preferred "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.

Experimental Protocol (Illustrative):

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Method Parameters:
 - Ionization Mode: Positive ion mode is chosen because the primary and secondary amines are readily protonated.
 - Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 μ L/min.
 - Mass Range: Scan from m/z 100 to 500.
- Expected Result: The primary ion observed will be the protonated molecule, $[M+H]^+$.
 - For the free base ($C_{14}H_{20}N_2O_2$): The expected m/z will be approximately 249.1598 (Monoisotopic mass of 248.1525 + mass of H^+). The observation of this ion confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms, allowing for unambiguous structural elucidation. This confirms that the measured molecular weight corresponds to the correct isomer.

Experimental Protocol (Illustrative):

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
- Data Acquisition: Acquire 1H and ^{13}C spectra on a 400 MHz or higher NMR spectrometer.

- Expected Spectral Features:

- ^1H NMR: Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH_2 protons (~5.1 ppm), multiple signals for the piperidine ring protons (1.2-3.5 ppm), and the aminomethyl CH_2 protons. The NH_2 protons may appear as a broad singlet.
- ^{13}C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon, and the distinct carbons of the piperidine ring and aminomethyl group.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is the gold standard for determining the purity of pharmaceutical intermediates.

Experimental Protocol (Illustrative):

- System: A standard HPLC system with a UV detector.
- Stationary Phase: A C18 reversed-phase column is typically used due to the compound's moderate polarity.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amines.
- Detection: UV detection at a wavelength where the benzyl group absorbs, typically 254 nm.
- Result: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a valuable chemical entity whose proper application in research and development hinges on a thorough understanding of its physicochemical properties. Its molecular weight of 248.32 g/mol is a fundamental starting point, but true scientific rigor demands a comprehensive characterization approach. By integrating mass spectrometry for molecular weight confirmation, NMR for structural validation, and HPLC for purity assessment, researchers can establish a self-validating system that ensures the quality and identity of this versatile intermediate, paving the way for its successful use in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S)-BENZYL-2-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE [chemicalbook.com]
- 4. (R)-BENZYL-2-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE [chemicalbook.com]
- 5. 1159826-44-4|Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. 811842-18-9|Benzyl 2-(aminomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. 2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER CAS#: 811842-18-9 [m.chemicalbook.com]
- 8. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. 1154871-02-9 Benzyl (S)-2-(aminomethyl)piperidine-1-carboxylate AKSci 9161DX [aksci.com]
- To cite this document: BenchChem. [Benzyl 2-(aminomethyl)piperidine-1-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349872#benzyl-2-aminomethyl-piperidine-1-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com